1,3-金刚烷二甲酸二甲酯

描述

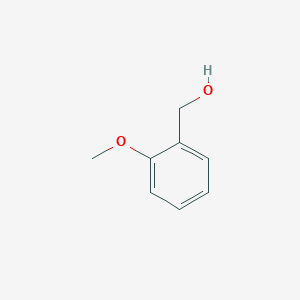

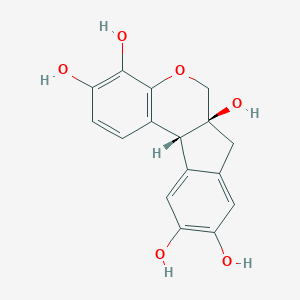

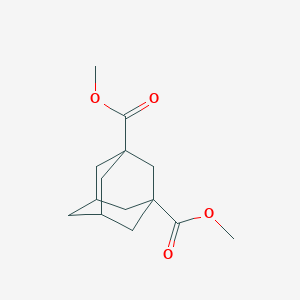

Dimethyl 1,3-adamantanedicarboxylate is a chemical compound related to adamantane, a bulky, cage-like structure. Adamantane and its derivatives have gained interest due to their unique chemical and physical properties.

Synthesis Analysis

- Uranyl and Uranyl-3d Block Cation Complexes with 1,3-Adamantanedicarboxylate: The synthesis of 1,3-adamantanedicarboxylate (LH2) involves solvo-hydrothermal conditions with uranyl nitrate, resulting in a series of complexes with diverse architectures (Thuéry, Rivière, & Harrowfield, 2015).

- Preparation of 1,3-Adamantanedicarboxylic Acid: This study details an efficient method for synthesizing 1,3-adamantanedicarboxylic acid from adamantane, which is a crucial precursor for dimethyl 1,3-adamantanedicarboxylate (Wu Li-ping, 2004).

Molecular Structure Analysis

- Closed Uranyl-Dicarboxylate Oligomers: This paper discusses the structural aspects of uranyl-dicarboxylate oligomers, which are relevant to the understanding of 1,3-adamantanedicarboxylate's molecular structure (Thuéry, Atoini, & Harrowfield, 2018).

- 1,3-Adamantanedicarboxylic Acid and 1,3-Adamantanediacetic Acid: This study provides insights into the structure of 1,3-adamantanedicarboxylic acid, which aids in understanding the molecular structure of its dimethyl derivative (Glidewell & Ferguson, 1996).

Chemical Reactions and Properties

- Synthesis and Properties of 1,3-Disubstituted Ureas: This paper discusses the preparation of 1,3-disubstituted ureas containing adamantane, relevant to understanding the chemical reactivity of dimethyl 1,3-adamantanedicarboxylate (D'yachenko et al., 2023).

Physical Properties Analysis

- Solvent Effects in Solvo-hydrothermal Synthesis: The study on solvent effects in the synthesis of uranyl ion complexes with 1,3-adamantanediacetate provides insight into the physical properties of these compounds, which is relevant for understanding dimethyl 1,3-adamantanedicarboxylate (Thuéry & Harrowfield, 2015).

Chemical Properties Analysis

- Synthesis of Highly Substituted Adamantanones: This paper discusses the formation of adamantanone core structures and their functionality, offering insights into the chemical properties of adamantane derivatives, including dimethyl 1,3-adamantanedicarboxylate (Jung & Lee, 2014).

科学研究应用

1,3-金刚烷二甲酸与铀酰和铀酰-3d集团阳离子配合物:此研究重点关注使用 1,3-金刚烷二甲酸与铀酰硝酸盐形成配合物,揭示了一系列结构和性质,包括发光和磁性特征。该研究强调了创建具有独特物理性质的含铀酰聚合物的潜力(Thuéry, Rivière, & Harrowfield, 2015)。

1,3-二甲基-5-氨基金刚烷的药理作用:一项较早的研究考察了 1,3-二甲基-5-氨基金刚烷在大鼠中的药理作用,表明其在激活中枢多巴胺神经元中的作用,对神经和精神疾病有影响(Maj, Sowińska, Baran, & Sarnek, 1974)。

1,3-二甲基-1,3-二氮杂三环[3.3.1.13–7]癸烷的 6-羟基衍生物的合成与研究:这项研究涉及与 1,3-金刚烷二甲酸二甲酯相关的 1,3-二甲基-1,3-二氮杂三环体系的衍生物的合成和结构分析。该研究提供了对分子结构和立体电子效应的见解(Fernández 等,1990 年)。

1,3-金刚烷二甲酸二甲酯与铀酰离子配合物的溶剂热合成中的溶剂效应:研究不同有机溶剂对铀酰离子配合物的溶剂热合成的影响,此研究提供了对合成过程和产生的发光性质的见解(Thuéry & Harrowfield, 2015)。

1-氨基金刚烷对人皮层中σ结合位点的亲和力:探讨了 1-氨基金刚烷衍生物(包括与 1,3-金刚烷二甲酸二甲酯相关的化合物)对人脑中σ受体的结合亲和力,对神经疾病治疗的发展有影响(Kornhuber, Schoppmeyer, & Riederer, 1993)。

金刚烷类二胺衍生的无色聚酰亚胺:本研究讨论了金刚烷类二胺的合成及其在制造具有高耐热性和光学透明性的聚酰亚胺中的应用,表明在光学和光电应用中的用途(Miao 等,2020 年)。

在高度酸性条件下金刚烷的有氧降解:研究了细菌在酸性条件下金刚烷衍生物的生物降解,这与环境应用和碳氢化合物生物降解的研究相关(Ivanova 等,2017 年)。

属性

IUPAC Name |

dimethyl adamantane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMDGBXGJKYMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327115 | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1,3-adamantanedicarboxylate | |

CAS RN |

1459-95-6 | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。